Unique TET3 Protein Degradation vs. Catalytic Inhibition Alone—Comparison with TETi76
Bobcat339 is the only reported TET-modulating small molecule that induces TET3 protein degradation rather than merely inhibiting catalytic activity. In the 2023 PNAS study, Bobcat339 treatment decreased TET3 protein expression in AgRP neurons and simultaneously stimulated AGRP, NPY, and VGAT expression in a TET3-dependent manner in both mouse and human neuronal cells [1]. By contrast, TETi76 functions as a conventional competitive active-site inhibitor; at 25 μM for 24 h, it reduces 5hmC/5mC ratios in leukemia cells without evidence of TET protein degradation [2]. This mechanistic distinction is critical: Bobcat339 eliminates TET3 function through protein removal, not just active-site blockade.
| Evidence Dimension | Mechanism of TET3 modulation |
|---|---|
| Target Compound Data | Bobcat339 induces TET3 protein degradation in AgRP neurons; stimulates AGRP, NPY, VGAT expression in TET3-dependent manner |
| Comparator Or Baseline | TETi76: competitive active-site inhibitor; reduces 5hmC/5mC ratio but no evidence of TET3 protein degradation |
| Quantified Difference | Qualitative mechanistic difference: protein degrader vs. catalytic inhibitor |
| Conditions | In vivo mouse ABA model and in vitro mouse/human neuronal cells (Bobcat339); leukemia cell lines with 100 μM sodium ascorbate co-treatment (TETi76) |
Why This Matters
For researchers studying TET3 biology in neuronal circuits or seeking TET3 depletion rather than catalytic inhibition, Bobcat339 provides a unique pharmacological tool with no direct substitute among current TET inhibitor offerings.
- [1] Lv H, Catarino J, Li D, Liu B, Gao XB, Horvath TL, Huang Y. A small-molecule degrader of TET3 as treatment for anorexia nervosa in an animal model. Proc Natl Acad Sci U S A. 2023 Apr 18;120(16):e2300015120. doi: 10.1073/pnas.2300015120. View Source
- [2] Guan Y, Tiwari AD, Phillips JG, et al. A Therapeutic Strategy for Preferential Targeting of TET2-Mutant and TET Dioxygenase-Deficient Cells in Myeloid Neoplasms. Blood Cancer Discov. 2021 Mar;2(2):146-161. doi: 10.1158/2643-3230.BCD-20-0173. PMID: 33681816. View Source
